molecular formula C10H8F5NO3S3 B14897075 2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate

2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate

Cat. No.: B14897075
M. Wt: 381.4 g/mol
InChI Key: MLXIOUDMTCTBFQ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate typically involves a two-step process starting from 2-(mercapto)benzothiazoleThe reaction conditions often require the use of silver(I) triflate as a catalyst to stabilize the in situ-generated anion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include silver(I) triflate, which is crucial for stabilizing the reactive intermediates. Other reagents may include various nucleophiles and electrophiles depending on the desired transformation .

Major Products

The major products formed from reactions involving this compound typically feature the incorporation of the difluoromethylthio group into the target molecule.

Mechanism of Action

The mechanism of action of 2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate involves the stabilization of reactive intermediates through the formation of a benzothiazolium core. This stabilization allows for efficient nucleophilic substitution reactions, where the difluoromethylthio group is transferred to the target molecule. The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the nucleophile and the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate lies in its ability to act as a nucleophilic source of the difluoromethylthio group, which is a valuable motif in medicinal chemistry.

Properties

Molecular Formula

C10H8F5NO3S3

Molecular Weight

381.4 g/mol

IUPAC Name

2-(difluoromethylsulfanyl)-3-methyl-1,3-benzothiazol-3-ium;trifluoromethanesulfonate

InChI

InChI=1S/C9H8F2NS2.CHF3O3S/c1-12-6-4-2-3-5-7(6)13-9(12)14-8(10)11;2-1(3,4)8(5,6)7/h2-5,8H,1H3;(H,5,6,7)/q+1;/p-1

InChI Key

MLXIOUDMTCTBFQ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)SC(F)F.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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